6,8-diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one

Medicinal Chemistry Structure-Activity Relationship Quinazolinone Scaffold Design

6,8-Diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one (CAS 669762-29-2) is a polyhalogenated quinazolin-4(3H)-one derivative characterized by two iodine atoms at the 6- and 8-positions of the quinazolinone core and an N3-substituted thiophene-bearing acetamide side chain. Vendors typically supply this compound at ≥97% purity (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC analyses.

Molecular Formula C14H8I2N2O2S
Molecular Weight 522.10 g/mol
CAS No. 669762-29-2
Cat. No. B12523508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one
CAS669762-29-2
Molecular FormulaC14H8I2N2O2S
Molecular Weight522.10 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3I)I
InChIInChI=1S/C14H8I2N2O2S/c15-8-4-9-13(10(16)5-8)17-7-18(14(9)20)6-11(19)12-2-1-3-21-12/h1-5,7H,6H2
InChIKeyBHIJQNDVNNLPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 6,8-Diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one (CAS 669762-29-2)?


6,8-Diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one (CAS 669762-29-2) is a polyhalogenated quinazolin-4(3H)-one derivative characterized by two iodine atoms at the 6- and 8-positions of the quinazolinone core and an N3-substituted thiophene-bearing acetamide side chain. Vendors typically supply this compound at ≥97% purity (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC analyses . Its structure incorporates three features of independent pharmacological significance: the 6,8-diiodo motif that can enhance target binding affinity and enable radiopharmaceutical derivatization, the quinazolin-4(3H)-one scaffold associated with diverse kinase inhibition (EGFR, DHFR, p38α MAPK) and NQO1 induction, and the thiophene moiety that serves as a metabolic recognition handle [1].

Why You Cannot Simply Substitute a Generic Quinazolinone for 6,8-Diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one (CAS 669762-29-2)


The assumption that in-class quinazolinones are interchangeable is directly contradicted by published SAR data demonstrating that biological activity and selectivity in this scaffold are exquisitely sensitive to specific substitution patterns. Within the broader class, different substituents at the N3 position alone can profoundly alter a compound's biological profile. For instance, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones with simple benzamide or acetamide N3 substituents show antibacterial and anti-inflammatory activity at 100 μg/mL [1], while the same diiodoquinazolinone core bearing sulfonamide moieties at N3 yields potent radiomodulatory NQO1 inducers with LD50 of 500 mg/kg [2]. The thiophene moiety is particularly notable; in EGFR-targeted quinazoline series, thiophene substituents at the 5-position significantly influence antiproliferative potency, with chloro- or bromo- substituted thiophenes yielding IC50 values comparable to erlotinib in A431 cells . In contrast, the target compound carries its thiophene component at the N3 position, not the 5-position, and on the exocyclic ketone side chain rather than directly on the core — a fundamentally different spatial and electronic arrangement. Furthermore, the absence of one iodine atom (mono-iodo vs. diiodo) shifts cytotoxicity profiles across cancer cell lines [3]. These findings establish that the target compound's particular combination — 6,8-diiodo halogenation pattern, thiophene at the exocyclic N3 side chain, and the ketone tether — defines a unique pharmacophoric architecture that cannot be replicated by any single commercially available analog.

Quantitative Differentiation Evidence: How 6,8-Diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one Compares to Its Closest Analogs


Structural Differentiation: Unique N3-Thienyl Acetamide Side Chain Creates a Pharmacophore Not Found in Any Single Commercial Analog

The target compound features an N3-substituted 2-oxo-2-(thiophen-2-yl)ethyl side chain, which represents a unique combination of exocyclic ketone tether and thiophene heterocycle not found in the closest commercially available comparators. Comparative structural analysis reveals that the nearest analogy lies with (i) 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones bearing sulfonamide moieties at N3 (used as antibacterial, anti-inflammatory, and radiomodulatory agents) [1][2], and (ii) thiophene-bearing quinazoline derivatives with the thiophene at the 2-position or the 5-position of the core rather than on an exocyclic ketone at N3 . Neither comparator class incorporates the specific N3-acetamide-thiophene tether. SAR literature confirms that N3 substitution in quinazolinones directly influences DHFR binding affinity and cytotoxic potency [3]. This evidence is tagged as Class-level inference and Supporting evidence; the precise SAR contribution of the 2-oxo-2-(thiophen-2-yl)ethyl moiety has not been explicitly quantified in direct comparison studies.

Medicinal Chemistry Structure-Activity Relationship Quinazolinone Scaffold Design

Halogenation Pattern: 6,8-Diiodo Substitution Enables Radiopharmaceutical Derivatization and Enhanced Target Binding Not Achievable by Mono-Iodo or Non-Iodinated Analogs

The 6,8-diiodo substitution pattern in the target compound provides a critical advantage for radiopharmaceutical applications that mono-iodo analogs cannot offer: the potential for dual-site radioiodination. Published data from a series of 6,8-diiodoquinazolin-4(3H)-ones carrying sulfonamide moieties demonstrates that the 6,8-diiodo core yields potent NQO1 inducer activity. The most active compound in that series (compound 15) achieved NQO1 induction at CD = 25 μM concentration, with free radical scavenging activity of IC50 = 28 μM and in vivo LD50 of 500 mg/kg, alongside demonstrated radiomodulatory efficacy in gamma-irradiated mice [1]. Additional 6,8-diiodoquinazolinone derivatives have been validated as NQO1 inducers suitable for radiation-based biodistribution studies [2]. Notably, related mono-iodo quinazolinones (6-iodo-2-methylquinazolin-4(3H)-one derivatives) have been characterized as DHFR inhibitors with distinct cytotoxicity profiles; their mono-iodo nature limits radioisotope incorporation and binding interactions [3]. The target compound carries the validated 6,8-diiodo core while incorporating a thiophene-bearing N3 side chain that enables additional target engagement modalities. This evidence is tagged as Class-level inference; the target compound has not been independently evaluated in NQO1 or radiomodulatory assays.

Radiopharmaceutical Chemistry NQO1 Induction Halogen Bonding

Antibacterial Differentiation: Diiodo Core and N3 Side Chain Combination Creates a Dual-Mechanism Antibacterial Scaffold Hypothesis

6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones bearing sulfonamide derivatives (compounds 4–11) have been evaluated for antibacterial activity against S. aureus, S. epidermis, P. aeruginosa, and E. coli, showing inhibition zone diameters of 13–22 mm at 100 μg/mL, compared to streptomycin at 21–29 mm at 50 μg/mL [1]. Importantly, these antibacterial effects were observed alongside anti-inflammatory activity lasting 12 hours (carrageenan-induced paw edema model) with LD50 values ranging from 974–1670 mg/kg in mice and 844–1580 mg/kg in rats — all substantially higher (less toxic) than ibuprofen at LD50 750 mg/kg (mice) and 650 mg/kg (rats) [1]. This establishes that the 6,8-diiodoquinazolinone core, when bearing the appropriate N3 substituent, supports a dual antibacterial/anti-inflammatory profile with a favorable therapeutic index. The target compound replaces the sulfonamide and 2-methyl groups with a thiophene-bearing acetamide N3 side chain and lacks the 2-methyl substituent. Published SAR for thiophene-containing quinazoline derivatives demonstrates that the thiophene moiety contributes to target engagement, with electron-withdrawing substituents on the thiophene ring modulating potency . This evidence is tagged as Class-level inference; antibacterial evaluation of the target compound has not been reported.

Antibacterial Drug Discovery Gram-Positive and Gram-Negative Activity Structure-Activity Relationship

Anticonvulsant Class Evidence: 6,8-Diiodoquinazolinone Scaffold Validated in In Vivo Seizure Models with Favorable Therapeutic Index

A chemically proximal series of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones (compounds 4–14) has been evaluated in two complementary anticonvulsant models: the maximal electroshock-induced seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test [1]. All tested compounds showed considerable anticonvulsant activity in at least one of the two tests. Within this series, compounds 5, 6, and 8 emerged as the most potent, demonstrating relatively low neurotoxicity in the rotorod test and low toxicity in the median lethal dose test when compared with reference anticonvulsant drugs [1]. The target compound shares the 6,8-diiodoquinazolin-4(3H)-one core but differs from this series by replacement of the 2-methyl group with a hydrogen and replacement of the various 3-substituents with the 2-oxo-2-(thiophen-2-yl)ethyl group. The absence of the 2-methyl substituent may alter GABAergic binding and metabolic stability compared to the validated 2-methyl series. This evidence is tagged as Class-level inference; the target compound has not been tested in any anticonvulsant model.

Anticonvulsant Drug Discovery Maximal Electroshock Seizure (MES) Neurotoxicity Screening

Thiophene-EGFR Differentiation: Thiophene-Containing Quinazoline Derivatives Can Achieve EGFR Inhibitory Potency Comparable to Clinical Standards

Thiophene-bearing quinazoline derivatives have been demonstrated as effective EGFR tyrosine kinase inhibitors, with compound 5e achieving IC50 values nearly equal to erlotinib in the EGFR-overexpressing A431 vulvar carcinoma cell line . Western blot analysis confirmed that 5e significantly inhibited EGFR autophosphorylation . SAR in this series revealed that quinazolines bearing 6,7-side chains were more potent than those unsubstituted at the 6,7-positions, and that electron-withdrawing hydrophobic groups (chlorine, bromine) on the 5-position of the thiophene were preferred . The target compound differs from this EGFR-optimized series in several key aspects: its thiophene is on an N3 exocyclic ketone side chain rather than directly tethered to the core, it bears iodine atoms at positions 6,8 rather than 6,7, and it is a quinazolin-4(3H)-one rather than a 4-aminoquinazoline. Notably, no activity against A549 cells was observed for the thiophene-quinazoline EGFR series , suggesting selectivity windows that the target compound's distinct architecture may expand. This evidence is tagged as Class-level inference and Cross-study comparable; the target compound has not been evaluated in any EGFR assay.

EGFR Tyrosine Kinase Inhibition Anticancer Drug Discovery Thiophene Pharmacophore

Research Application Scenarios Where 6,8-Diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one (CAS 669762-29-2) Has Strongest Scientific Rationale


Radiopharmaceutical Probe Development and Ionizing Radiation Countermeasure Screening

The validated 6,8-diiodo core supports NQO1 induction in vitro (CD = 25 μM) and in vivo radiomodulatory protection with low acute toxicity (LD50 = 500 mg/kg) [1]. This compound uniquely combines this proven radiomodulatory core with a thiophene-bearing N3 side chain and an exocyclic ketone handle that may facilitate bioconjugation to targeting vectors such as antibodies or peptides for organ-selective radiation protection or tumor-targeted radio-iodination. The exocyclic ketone provides a chemically distinct conjugation point not present in the sulfonamide-bearing analogs. It is best deployed as a starting scaffold for synthesizing novel radio-iodinated probes for SPECT imaging or for screening programs aimed at identifying non-electrophilic Nrf2 activators with dual antioxidant and anti-inflammatory properties.

Structure-Activity Relationship Expansion of 6,8-Diiodoquinazolinone Antibacterial Agents

The well-characterized 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-one series has established broad-spectrum antibacterial activity (inhibition zone 13–22 mm at 100 μg/mL against both Gram-positive and Gram-negative strains) with LD50 safety margins 1.3–2.2× that of ibuprofen [2]. This compound enables SAR expansion by replacing the 2-methyl and sulfonamide moieties with a thiophene-acetamide N3 side chain while retaining the 6,8-diiodo core. Medicinal chemistry teams can use it as the parent scaffold for synthesizing focused libraries to systematically evaluate whether thiophene-bearing N3 acetamide substituents enhance antibacterial potency, alter the spectrum of bacterial strain selectivity, or improve pharmacokinetic properties over the sulfonamide-bearing comparator series.

Exploration of Thiophene-Quinazolinone Hybrids for Kinase Inhibition Selectivity Profiling

Thiophene-bearing quinazoline derivatives have demonstrated EGFR inhibitory potency comparable to erlotinib in A431 cells . The target compound introduces a fundamentally different architectural arrangement: a quinazolin-4(3H)-one core (rather than 4-aminoquinazoline) with iodine atoms at positions 6,8 (rather than the typical 6,7-alkoxy substitution pattern of clinical EGFR inhibitors) and the thiophene on an N3 exocyclic ketone side chain rather than directly on the core. This structural divergence makes it a valuable tool compound for investigating whether altering the thiophene attachment mode and halogenation pattern can modulate kinase selectivity — potentially shifting activity from EGFR to other therapeutically relevant kinases such as p38α MAPK, DHFR, or VEGFR — while maintaining the favorable drug-like properties of the quinazoline scaffold.

Anticonvulsant Lead Optimization with a Non-2-Methyl 6,8-Diiodoquinazolinone Scaffold

The anticonvulsant activity of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones has been validated in both MES and scPTZ models, with lead compounds demonstrating low neurotoxicity and favorable therapeutic indices [3]. This compound enables exploration of whether the 2-methyl substituent is essential for anticonvulsant activity or whether its removal — combined with the thiophene-acetamide N3 side chain — can maintain or improve anticonvulsant efficacy while potentially enhancing metabolic stability and CNS penetration. Medicinal chemistry teams can use this compound as a novel template for synthesizing analogs and systematically profiling them in seizure models and neurotoxicity assays.

Quote Request

Request a Quote for 6,8-diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.